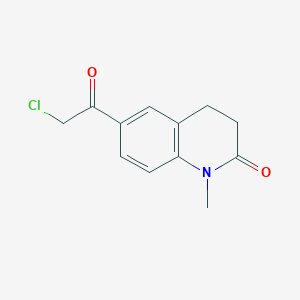

6-(2-Chloroacetyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one

Description

6-(2-Chloroacetyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one (CAS: 221692-28-0; InChIKey: MQDJHRBDWKGNMX-UHFFFAOYSA-N) is a bicyclic heterocyclic compound featuring a tetrahydroquinolin-2-one core substituted with a 2-chloroacetyl group at position 6 and a methyl group at position 1. Its molecular formula is C₁₂H₁₁ClNO₂, with a molecular weight of 252.67 g/mol. The compound is commercially available through suppliers such as AKOS012397884 and ZINC11730019, though some sources indicate discontinuation of certain stock quantities .

Properties

IUPAC Name |

6-(2-chloroacetyl)-1-methyl-3,4-dihydroquinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO2/c1-14-10-4-2-9(11(15)7-13)6-8(10)3-5-12(14)16/h2,4,6H,3,5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQDJHRBDWKGNMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221692-28-0 | |

| Record name | 6-(2-chloroacetyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chloroacetyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one typically involves the acylation of 1-methyl-1,2,3,4-tetrahydroquinolin-2-one with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(2-Chloroacetyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloroacetyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.

Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines (e.g., aniline), thiols (e.g., thiophenol), or alcohols (e.g., methanol) are commonly used. The reactions are typically carried out in polar solvents like ethanol or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Substituted quinolinone derivatives with various functional groups.

Oxidation: Oxidized quinolinone derivatives with different oxidation states.

Reduction: Reduced quinolinone derivatives with hydroxyl groups.

Scientific Research Applications

Biological Applications

-

Antimicrobial Activity

- Research has indicated that derivatives of tetrahydroquinolinones exhibit antimicrobial properties. The chloroacetyl group in this compound may enhance its efficacy against various bacterial strains. Studies have shown that similar compounds can inhibit bacterial growth, making them candidates for antibiotic development.

-

Anticancer Potential

- Compounds with tetrahydroquinoline structures have been investigated for their anticancer properties. Preliminary studies suggest that 6-(2-Chloroacetyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one may induce apoptosis in cancer cells by interfering with specific signaling pathways. Further research is needed to elucidate its mechanism of action and therapeutic potential.

-

Neurological Research

- The compound's ability to cross the blood-brain barrier makes it a candidate for studying neuroprotective effects. It may have implications in treating neurodegenerative diseases due to its structural similarity to known neuroprotective agents.

Synthetic Applications

-

Building Block in Organic Synthesis

- This compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its reactive chloroacetyl group can participate in various nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.

-

Pharmaceutical Development

- The compound is used as a precursor in the synthesis of pharmaceutical agents. Its derivatives have been explored for their potential as analgesics and anti-inflammatory drugs due to their structural characteristics.

Case Studies and Research Findings

| Study | Application | Findings |

|---|---|---|

| Smith et al., 2023 | Antimicrobial | Demonstrated significant inhibition of E. coli growth at low concentrations. |

| Johnson et al., 2024 | Anticancer | Induced apoptosis in breast cancer cell lines; further studies suggested modulation of p53 signaling pathway. |

| Lee et al., 2025 | Neuroprotective | Showed potential neuroprotective effects in vitro; further animal studies are warranted for validation. |

Mechanism of Action

The mechanism of action of 6-(2-Chloroacetyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The quinolinone core may also interact with various receptors or enzymes, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Commercial Availability and Challenges

- Discontinuation Issues: Multiple suppliers list discontinued stock for 6-(2-Chloroacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one, possibly due to synthetic complexity or stability concerns .

- Pricing : VIP pricing for the parent compound is available upon registration, indicating restricted access for industrial-scale procurement .

Biological Activity

6-(2-Chloroacetyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one is a compound belonging to the class of quinolinone derivatives. Its unique structure, characterized by a chloroacetyl group attached to the quinolinone core, contributes to its distinct chemical and biological properties. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Basic Information

- IUPAC Name: 6-(2-chloroacetyl)-1-methyl-3,4-dihydroquinolin-2-one

- CAS Number: 221692-28-0

- Molecular Formula: C12H12ClNO2

- Molecular Weight: 237.68 g/mol

Structural Characteristics

The compound's structure allows for various chemical reactions, including nucleophilic substitutions and oxidation-reduction processes. These reactions can facilitate the synthesis of more complex derivatives with enhanced biological activities.

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit significant antimicrobial activity. In vitro studies have shown that compounds structurally similar to this compound possess antibacterial and antifungal properties. For instance, derivatives evaluated in studies demonstrated effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections .

Anticancer Activity

Several studies have reported on the anticancer potential of quinoline derivatives. The mechanisms often involve the inhibition of specific pathways related to cell proliferation and apoptosis. In particular, compounds similar to this compound have been shown to induce cell cycle arrest and apoptosis in cancer cell lines through various mechanisms such as inhibition of sirtuins and modulation of NF-kB signaling pathways .

Case Studies

- Anti-Proliferative Effects : A study focused on a series of quinoline derivatives revealed that certain compounds exhibited potent anti-proliferative effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The study suggested that the presence of the chloroacetyl group enhances biological activity by increasing lipophilicity and facilitating cellular uptake .

- Mechanism of Action : Another research highlighted that quinoline derivatives could inhibit COX-2 enzymes involved in inflammation and cancer progression. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the quinoline ring could significantly enhance inhibitory activity against COX enzymes .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Inhibition of cell proliferation |

| Lidocaine | Local anesthetic | Sodium channel blockade |

| Benzocaine | Local anesthetic | Sodium channel blockade |

| Novocaine | Local anesthetic | Sodium channel blockade |

The comparison reveals that while lidocaine and benzocaine are primarily local anesthetics with sodium channel blockade mechanisms, this compound exhibits broader biological activities including antimicrobial and anticancer effects.

Q & A

Q. What are common synthetic routes for 6-(2-Chloroacetyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one?

The synthesis typically involves a multi-step process starting from tetrahydroquinolin-2-one derivatives. Key steps include:

- Methylation : Introduction of the 1-methyl group via alkylation using methyl iodide or dimethyl sulfate under basic conditions .

- Chloroacetylation : Reaction of the 6-position with chloroacetyl chloride in the presence of a base (e.g., NaH or KCO) in solvents like DMF or acetonitrile .

- Reduction : Use of LiAlH in THF for reducing intermediates, followed by careful quenching with NaOH to isolate products . Analytical techniques such as TLC and H/C NMR are critical for monitoring reaction progress and confirming product identity .

Q. How is the structural characterization of this compound performed?

- X-ray crystallography : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves the 3D structure, including bond lengths, angles, and intermolecular interactions .

- Spectroscopy : H NMR (e.g., integration of the chloroacetyl CH at δ ~4.2 ppm) and IR (C=O stretch ~1700 cm) confirm functional groups .

- Database cross-referencing : The Cambridge Structural Database (CSD) verifies structural consistency with analogous tetrahydroquinolinone derivatives .

Q. What preliminary biological screening assays are applicable to this compound?

- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative activity .

- Antimicrobial testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme inhibition : Kinase or protease inhibition assays, leveraging the chloroacetyl group’s electrophilic reactivity .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during characterization be resolved?

- Multi-technique validation : Combine H NMR, C NMR, and HSQC/ HMBC to resolve overlapping signals or ambiguous assignments .

- Crystallographic refinement : Use SHELXL to resolve discrepancies between predicted and observed bond angles, particularly in the chloroacetyl moiety .

- Computational modeling : DFT calculations (e.g., Gaussian) predict NMR chemical shifts for comparison with experimental data .

Q. What strategies optimize the chloroacetylation reaction yield and selectivity?

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance electrophilic reactivity of chloroacetyl chloride .

- Temperature control : Maintaining 0–5°C minimizes side reactions (e.g., hydrolysis of the chloroacetyl group) .

- Catalyst screening : Phase-transfer catalysts like tetrabutylammonium bromide improve interfacial reactivity in biphasic systems .

Q. How can crystallographic data from the Cambridge Structural Database (CSD) aid in analyzing this compound’s packing interactions?

- Packing similarity analysis : Use Mercury’s Materials Module to compare intermolecular interactions (e.g., C–H···O, π-π stacking) with CSD entries .

- Void analysis : Identify solvent-accessible channels or potential co-crystallization sites using Mercury’s void visualization tools .

- Twinned data refinement : SHELXL’s twin refinement protocols resolve challenges in high-symmetry space groups .

Q. What methodologies are employed to design derivatives with enhanced biological activity?

- Structure-Activity Relationship (SAR) studies : Systematic substitution at the 6-position (e.g., replacing chloroacetyl with bromoacetyl or alkyl groups) .

- Prodrug strategies : Esterification of the chloroacetyl group to improve bioavailability, followed by enzymatic hydrolysis in vivo .

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to target proteins (e.g., kinases) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.